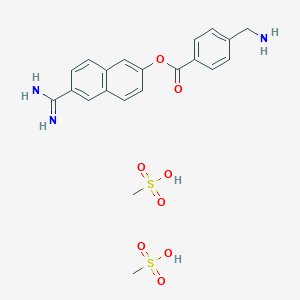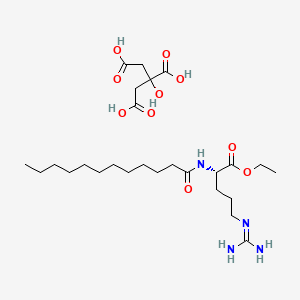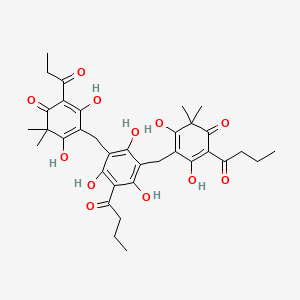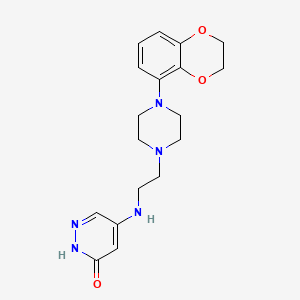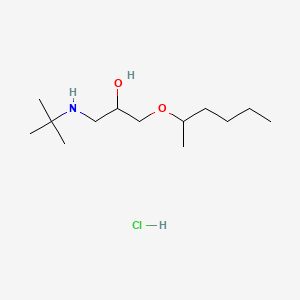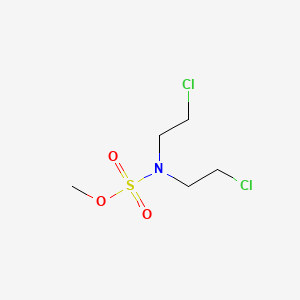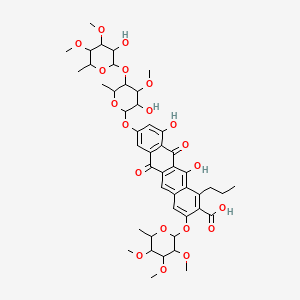
2-Naphthacenecarboxylic acid, 8-((6-deoxy-4-O-(6-deoxy-3,4-di-O-methylhexopyranosyl)-3-O-methylhexopyranosyl)oxy)-3-((6-deoxy-2,3,4-tri-O-methylhexopyranosyl)oxy)-6,11-dihydro-10,12-dihydroxy-6,11-dioxo-1-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthacenecarboxylic acid, 8-((6-deoxy-4-O-(6-deoxy-3,4-di-O-methylhexopyranosyl)-3-O-methylhexopyranosyl)oxy)-3-((6-deoxy-2,3,4-tri-O-methylhexopyranosyl)oxy)-6,11-dihydro-10,12-dihydroxy-6,11-dioxo-1-propyl- is a complex organic compound. It belongs to the class of tetracycline antibiotics, which are known for their broad-spectrum antibacterial properties. This compound is characterized by its intricate structure, which includes multiple sugar moieties and hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core naphthacene structure, followed by the attachment of various sugar moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired compound through a series of biosynthetic pathways. The product is then extracted and purified using techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Industry: Used in the development of new antibiotics and other pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This leads to the death of the bacterial cells. The compound targets the 30S subunit of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.
相似化合物的比较
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic with a similar core structure but different substituents.
Doxycycline: A derivative of tetracycline with improved pharmacokinetic properties.
Minocycline: Another tetracycline derivative with a broader spectrum of activity.
Uniqueness
The uniqueness of 2-Naphthacenecarboxylic acid, 8-((6-deoxy-4-O-(6-deoxy-3,4-di-O-methylhexopyranosyl)-3-O-methylhexopyranosyl)oxy)-3-((6-deoxy-2,3,4-tri-O-methylhexopyranosyl)oxy)-6,11-dihydro-10,12-dihydroxy-6,11-dioxo-1-propyl- lies in its complex structure, which includes multiple sugar moieties and hydroxyl groups. This complexity may confer unique properties, such as enhanced antibacterial activity or reduced resistance development.
属性
CAS 编号 |
205448-60-8 |
|---|---|
分子式 |
C46H58O20 |
分子量 |
930.9 g/mol |
IUPAC 名称 |
10,12-dihydroxy-8-[3-hydroxy-5-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,11-dioxo-1-propyl-3-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxytetracene-2-carboxylic acid |
InChI |
InChI=1S/C46H58O20/c1-11-12-22-27-20(14-26(29(22)43(53)54)65-46-42(60-10)41(59-9)37(56-6)18(3)63-46)13-23-30(32(27)49)33(50)28-24(31(23)48)15-21(16-25(28)47)64-44-35(52)40(58-8)38(19(4)62-44)66-45-34(51)39(57-7)36(55-5)17(2)61-45/h13-19,34-42,44-47,49,51-52H,11-12H2,1-10H3,(H,53,54) |
InChI 键 |
KATPQKCETINDHN-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=CC2=CC3=C(C(=C21)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC5C(C(C(C(O5)C)OC6C(C(C(C(O6)C)OC)OC)O)OC)O)OC7C(C(C(C(O7)C)OC)OC)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



